N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
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Description
N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of DEL-22379 is the Extracellular signal-Regulated Kinase (ERK) . ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular functions such as proliferation and differentiation .
Mode of Action
DEL-22379 acts by inhibiting ERK dimerization . This inhibition occurs without altering the phosphorylation level of ERK . The compound binds to ERK2 with a Kd estimated in the low micromolar range .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by DEL-22379 . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins, followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .
Pharmacokinetics
It is known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
DEL-22379 has been reported to block the proliferation of tumor cells harboring RAS-ERK pathway oncogenes . In animal tumor models, DEL-22379 induces apoptosis, thereby preventing tumor progression . Importantly, the compound is unaffected by resistance mechanisms that hamper BRAF/MEK inhibitors .
properties
IUPAC Name |
N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUULPXCZAKMS-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indol-5-yl]-3-(piperidin-1-yl)propanamide |
Q & A
ANone: Unlike conventional inhibitors that target ERK's catalytic activity, DEL-22379 specifically disrupts ERK dimerization. [] This unique approach could potentially lead to fewer side effects compared to traditional ERK inhibitors. []
ANone: While DEL-22379 doesn't affect epidermal growth factor (EGF)-induced ERK phosphorylation, it reduces the phosphorylation of the cytoplasmic ERK substrate RSK1 and increases the phosphorylation of nuclear ERK substrates ELK, FOS, and MYC. [] This suggests that preventing dimerization modulates ERK signaling by shifting its activity from cytoplasmic to nuclear substrates. []
ANone: DEL-22379 demonstrates potent anti-cancer effects, significantly reducing the growth of cancer cell lines with mutant BRAF (V600E) or mutant RAS. [] This growth inhibition is accompanied by increased apoptosis in these cell lines. []
ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be derived from the given IUPAC name (N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide). Based on the structure, the molecular formula is C26H28N4O3 and the molecular weight is 444.53 g/mol.
ANone: In silico docking studies suggest that DEL-22379 binds to a specific groove within the dimerization interface of ERK2. [] This interaction likely disrupts the formation of ERK dimers, inhibiting downstream signaling.
ANone: The provided abstracts don't offer specific details about the stability of DEL-22379. Stability studies under different storage conditions (temperature, humidity, light exposure) and in various solvents are crucial for understanding its long-term viability and developing suitable formulations.
ANone: Intraperitoneal injection of DEL-22379 effectively reduced cancer progression in mice xenografted with various cancer cell lines, including those with mutations in BRAF or KRAS. [] Notably, DEL-22379 also inhibited tumor growth in mice bearing patient-derived colorectal adenocarcinoma xenografts by promoting cell death. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.